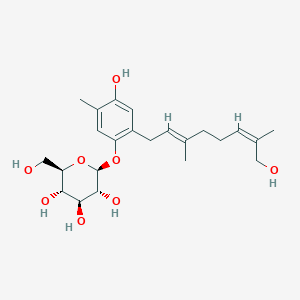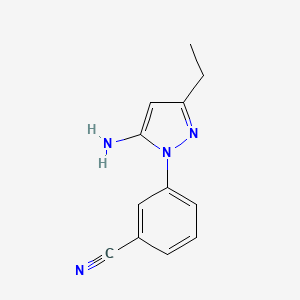
Pyrolatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrolatin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrolatin typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of this compound in large quantities, meeting the demands of various applications.
化学反应分析
Types of Reactions
Pyrolatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in compounds with different functional groups.
科学研究应用
Pyrolatin has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent and intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.
Industry: this compound is used in industrial applications such as the production of specialty chemicals, materials science, and as a catalyst in various chemical processes.
作用机制
The mechanism of action of Pyrolatin involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used.
相似化合物的比较
Similar Compounds
Pyrolatin can be compared with other similar compounds such as:
Prolactin: A hormone with various physiological roles, including lactation and reproductive functions.
Lactotropin: Another hormone involved in lactation and related processes.
Uniqueness
What sets this compound apart from these similar compounds is its synthetic origin and its specific chemical properties that make it suitable for a wide range of applications beyond those of naturally occurring hormones. Its stability, reactivity, and versatility in different chemical reactions highlight its uniqueness and potential for diverse scientific research and industrial applications.
属性
分子式 |
C23H34O8 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-[(2E,6Z)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3/b13-7+,14-6-/t19-,20-,21+,22-,23-/m1/s1 |
InChI 键 |
JOWYQHXQROUWMG-LYVOBZOBSA-N |
手性 SMILES |
CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(/C)\CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)
![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)



![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)





